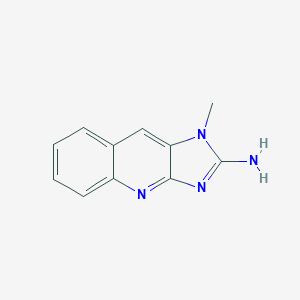

1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of "1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl-" derivatives has been explored in the context of enhancing the action of A3 adenosine receptor (AR) agonists. Structural modifications at the 4-amino and 2 positions have been made to test their potential as allosteric modulators. Such synthetic endeavors involve intricate chemical reactions to obtain derivatives with desired biological activity, demonstrating the compound's versatility and potential for therapeutic use (Göblyös et al., 2006).

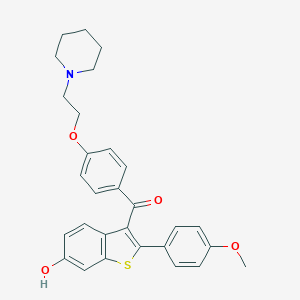

Molecular Structure Analysis

The molecular structure of "1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl-" and its derivatives plays a crucial role in their function as allosteric modulators. The structural requirements for allosteric enhancement at the A3AR are distinct, highlighting the importance of molecular structure in determining biological activity. Research into the conformation and self-consistent field energy of related compounds, such as imiquimod, provides insights into the molecular mechanics and interactions that define their stability and reactivity (Otuokere & Amaku, 2015).

Chemical Reactions and Properties

The chemical reactivity of "1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl-" derivatives encompasses a variety of reactions, including amination, methylation, and cyclization. These reactions are pivotal in the synthesis of complex molecules with potential pharmacological applications. For instance, iodine-promoted tandem oxidative condensation demonstrates the compound's capability to undergo dual C(sp3)-H amination, leading to diverse functionalized molecules (Donthiboina et al., 2018).

Scientific Research Applications

Pharmacological Potential

- Field : Medicinal Chemistry

- Application : Imidazopyridines, including “1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl-”, have been found to play a crucial role in numerous disease conditions . They have been used as GABA A receptor positive allosteric modulators, proton pump inhibitors, aromatase inhibitors, and NSAIDs .

- Methods : The synthesis of these compounds typically involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions .

- Results : The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .

Antiproliferative Effects

- Field : Cancer Research

- Application : A series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were synthesized and their antiproliferative effects on a diverse selection of human cancer cell lines were evaluated .

- Methods : The compounds were synthesized using standard methods of organic synthesis .

- Results : The most pronounced antiproliferative activity was observed for compound 10, which contained an unsubstituted amidino group, and compound 14, which contained a 2-imidazolinyl amidino group; both displayed selective and strong activity in sub-micromolar inhibitory concentration range against colon carcinoma (IC 50 0.4 and 0.7 μM, respectively) .

Antitumor Agent

- Field : Oncology

- Application : A compound similar to “1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl-”, known as 1H-imidazo[4,5-f][1,10]phenanthroline (IPM713), has been studied for its potential as an antitumor agent .

- Methods : Cells from seven different cancer types were used to study the anticancer effect .

- Results : IPM713 was found to inhibit the colorectal cancer cell line HCT116 most significantly, with a half maximal inhibitory concentration (IC 50) of 1.7 μM . It blocked the cell cycle in G0/G1 phase and induced apoptosis by suppressing the PI3K/AKT/mTOR axis .

Vaccine Adjuvant

- Field : Immunology

- Application : Imidazo[4,5-c]quinolin-4-amines have been studied as potential adjuvants to enhance the immunogenicity of vaccines .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Vaccine Adjuvant

- Field : Immunology

- Application : Imidazo[4,5-c]quinolin-4-amines have been studied as potential adjuvants to enhance the immunogenicity of vaccines .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Synthesis of Pharmaceuticals

- Field : Pharmaceutical Chemistry

- Application : The synthesis of imidazo[4,5-b]pyridines, including “1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl-”, has been optimized to avoid trace metal contamination in synthesized pharmaceuticals .

- Methods : The synthesis involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions without the use of any oxidative reagent .

- Results : The low-cost recyclable catalyst, metal- and solvent-free conditions, and the ease of product isolation are the highlighted advantages in solving the issue of trace metal contamination in synthesized pharmaceuticals .

properties

IUPAC Name |

1-methylimidazo[4,5-b]quinolin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-15-9-6-7-4-2-3-5-8(7)13-10(9)14-11(15)12/h2-6H,1H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZPKLJMJMZZEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC3=CC=CC=C3N=C2N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166063 |

Source

|

| Record name | 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- | |

CAS RN |

156215-58-6 |

Source

|

| Record name | 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156215586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Acetoxydibenz[a,h]anthracene](/img/structure/B43328.png)